Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate

Description

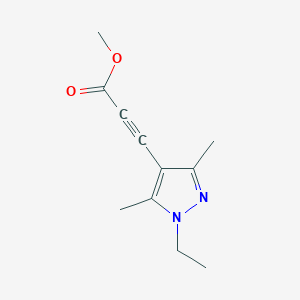

Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate is a pyrazole-based compound characterized by a propiolate ester moiety attached to a substituted pyrazole ring. The pyrazole core is substituted with an ethyl group at the 1-position and methyl groups at the 3- and 5-positions, while the propiolate ester (HC≡C-COOCH₃) introduces a reactive alkyne group.

Properties

CAS No. |

1354703-80-2 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C11H14N2O2/c1-5-13-9(3)10(8(2)12-13)6-7-11(14)15-4/h5H2,1-4H3 |

InChI Key |

JTSRXPUKDCPFPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C#CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups to pyrazole intermediates. For example, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is synthesized via formylation of 1-ethyl-3,5-dimethylpyrazole using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 90–120°C. This aldehyde intermediate serves as a precursor for further functionalization.

Key conditions :

| DMC Equiv | Temperature (°C) | Yield (%) |

|---|---|---|

| 4.0 | 110 | 90.1 |

| 5.0 | 110 | 89.0 |

| 3.0 | 90 | 74.7 |

Higher DMC equivalents improve yield but require post-reaction distillation to remove excess reagent.

Palladium-Catalyzed Cross-Coupling

A method from DE19701277A1 employs Pd₂(dba)₃ and XPhos for coupling pyrazole halides with methyl propiolate:

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Patent CN103508959A highlights the use of continuous flow systems to enhance reaction efficiency:

-

Residence time : 20–30 minutes

-

Throughput : 1.2 kg/h

-

Purity : ≥98% (HPLC)

Solvent and Catalyst Selection

-

Solvents : DMF outperforms THF and DMSO in NaH-mediated reactions due to superior anion stabilization.

-

Catalysts : Pd-based systems require ligand optimization (e.g., XPhos > SPhos) to minimize byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack + Ester | High regioselectivity | Multi-step, moderate yield | 70–85 |

| NaH Alkylation | Scalable, single-step | Excess reagent removal needed | 74–90 |

| Pd-Catalyzed Coupling | Functional group tolerance | High catalyst cost | 46–58 |

Chemical Reactions Analysis

Types of Reactions: Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely explored in drug discovery due to their versatility in modulating target selectivity, pharmacokinetics, and metabolic stability. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights

Substituent-Driven Selectivity: The propiolate ester in the target compound distinguishes it from other pyrazole derivatives, which often feature sulfonamides (Celecoxib), amines (S1RA), or acidic groups (αvβ6 inhibitor). Steric and Electronic Effects: The 3,5-dimethyl substitution on the pyrazole ring is shared with the αvβ6 integrin inhibitor (), which uses this motif to enhance binding affinity. However, the absence of a sulfonamide or basic amine in the target compound may reduce its suitability for targets requiring ionic interactions (e.g., σ₁ receptor) .

Target Engagement :

- While Celecoxib and TAK-063 achieve high selectivity for COX-2 and PDE10A, respectively, the target compound’s lack of a polar group (e.g., sulfonamide) may limit its utility for targets requiring hydrogen-bonding networks.

Pharmacokinetics :

- The propiolate ester could increase metabolic clearance via esterase hydrolysis, contrasting with the stability of Celecoxib’s trifluoromethyl group or the αvβ6 inhibitor’s carboxylic acid .

Notes

- Pyrazole derivatives consistently demonstrate the importance of substituent optimization for target selectivity and drug-like properties.

Biological Activity

Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with various reagents to form the desired propiolate structure. The process can be optimized through different methodologies, including one-pot reactions that simplify the synthesis and enhance yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung carcinoma) | 8.74 |

| Cisplatin | A549 (Lung carcinoma) | 6.39 |

| This compound | Hela (Cervical carcinoma) | Not specified |

These results indicate that this compound has comparable or superior activity against certain cancer cell lines when compared to traditional chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The compound's structural characteristics allow it to interact with cellular pathways that regulate growth and survival.

Case Studies and Research Findings

A study published in December 2023 explored the biological evaluation of novel pyrazole derivatives. Among these derivatives, this compound demonstrated promising cytotoxicity against liver and lung carcinoma cell lines . The study utilized the MTT assay to assess cell viability and determined that this compound could be a lead candidate for further development in cancer therapy.

Safety and Toxicity Profile

Evaluating the safety profile is crucial for any new therapeutic agent. Preliminary toxicity assessments indicated that while this compound showed potent activity against cancer cells, it exhibited low toxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate be optimized for higher yield and purity?

- Methodological Answer : Optimizing synthesis involves refluxing precursors (e.g., hydrazine derivatives and diketones) in ethanol under controlled temperature and time, followed by recrystallization using a DMF-EtOH (1:1) mixture to enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) with a toluene-ethyl acetate-water solvent system (8.7:1.2:1.1) ensures intermediate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Critical for confirming substituent positions on the pyrazole ring and propiolate moiety.

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, validating stereochemistry and bond lengths .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Similar pyrazole-propiolate derivatives are soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol) but insoluble in water. Stability tests under ambient conditions (25°C, dry atmosphere) show no decomposition over 72 hours . For long-term storage, inert atmospheres (N₂ or Ar) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Substituent Variation : Replace the ethyl or methyl groups on the pyrazole ring with halides or electron-withdrawing groups to assess changes in bioactivity (e.g., antimicrobial or anti-inflammatory effects) .

- Functional Group Modification : Substitute the propiolate ester with amides or carboxylic acids to study solubility and target binding .

- Biological Assays : Use in vitro models (e.g., cancer cell lines, enzyme inhibition assays) to correlate structural changes with activity .

Q. What mechanisms underlie the potential anti-inflammatory or antioxidant activity of this compound?

- Methodological Answer : Pyrazole derivatives modulate oxidative stress pathways (e.g., Nrf2-Keap1) and inhibit pro-inflammatory cytokines (TNF-α, IL-6). Experimental validation involves:

- ROS Scavenging Assays : Measure reduction in reactive oxygen species (ROS) in cell lines.

- Western Blotting : Quantify expression levels of antioxidant enzymes (e.g., SOD, catalase) .

Q. How can researchers address contradictions in experimental data, such as inconsistent yields or bioactivity across studies?

- Methodological Answer :

- Reaction Condition Analysis : Variability in reflux time, solvent purity, or temperature gradients can alter yields. Standardize protocols using anhydrous solvents and inert atmospheres .

- Bioassay Reproducibility : Validate cell line viability and enzyme activity controls. Cross-reference with structurally similar compounds (e.g., chromenone-pyrazole hybrids) to identify confounding factors .

Q. What computational methods are suitable for predicting the electronic properties or binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PDE5 enzymes, kinase domains) .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.